molecular formula C8H5BrClNO2 B13730459 8-Bromo-6-chloro-1H-benzo[d][1,3]oxazin-2(4H)-one

8-Bromo-6-chloro-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B13730459
M. Wt: 262.49 g/mol
InChI Key: XSOZRNZVVYYLOH-UHFFFAOYSA-N
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Description

8-Bromo-6-chloro-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that features both bromine and chlorine substituents on a benzo[d][1,3]oxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-chloro-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-bromo-6-chlorophenol with phosgene or its derivatives to form the oxazinone ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-chloro-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

8-Bromo-6-chloro-1H-benzo[d][1,3]oxazin-2(4H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 8-Bromo-6-chloro-1H-benzo[d][1,3]oxazin-2(4H)-one exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one: Lacks the bromine substituent but shares similar core structure and properties.

    8-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one: Lacks the chlorine substituent but is otherwise similar.

    1H-benzo[d][1,3]oxazin-2(4H)-one: The parent compound without any halogen substituents.

Uniqueness

8-Bromo-6-chloro-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its interactions with molecular targets and improve its efficacy in various applications.

Properties

Molecular Formula

C8H5BrClNO2

Molecular Weight

262.49 g/mol

IUPAC Name

8-bromo-6-chloro-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C8H5BrClNO2/c9-6-2-5(10)1-4-3-13-8(12)11-7(4)6/h1-2H,3H2,(H,11,12)

InChI Key

XSOZRNZVVYYLOH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)Br)NC(=O)O1

Origin of Product

United States

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